molecular formula C25H26F2N2O2S2 B11629413 N-(2,6-Difluorophenyl)-4-(5-ethyl-2-(ethylthio)thiophen-3-yl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide CAS No. 441783-81-9

N-(2,6-Difluorophenyl)-4-(5-ethyl-2-(ethylthio)thiophen-3-yl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide

Cat. No.: B11629413
CAS No.: 441783-81-9
M. Wt: 488.6 g/mol
InChI Key: SPSDARWZYQSLRY-UHFFFAOYSA-N
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Description

This compound features a hexahydroquinoline core substituted with a 5-ethyl-2-(ethylthio)thiophene moiety at position 4, a 2,6-difluorophenyl carboxamide group at position 3, and a methyl group at position 2. The 5-oxo group contributes to its conformational rigidity. Its structural characterization likely employs X-ray crystallography refined via SHELXL and visualized through OLEX2 .

Properties

CAS No.

441783-81-9

Molecular Formula

C25H26F2N2O2S2

Molecular Weight

488.6 g/mol

IUPAC Name

N-(2,6-difluorophenyl)-4-(5-ethyl-2-ethylsulfanylthiophen-3-yl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxamide

InChI

InChI=1S/C25H26F2N2O2S2/c1-4-14-12-15(25(33-14)32-5-2)21-20(13(3)28-18-10-7-11-19(30)22(18)21)24(31)29-23-16(26)8-6-9-17(23)27/h6,8-9,12,21,28H,4-5,7,10-11H2,1-3H3,(H,29,31)

InChI Key

SPSDARWZYQSLRY-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(S1)SCC)C2C3=C(CCCC3=O)NC(=C2C(=O)NC4=C(C=CC=C4F)F)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-Difluorophenyl)-4-(5-ethyl-2-(ethylthio)thiophen-3-yl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the core hexahydroquinoline structure, followed by the introduction of the thiophene and difluorophenyl groups. Key steps may include:

    Cyclization Reaction: Formation of the hexahydroquinoline core through a cyclization reaction involving a suitable precursor.

    Substitution Reaction: Introduction of the 2,6-difluorophenyl group via a nucleophilic substitution reaction.

    Thiophene Functionalization: Incorporation of the thiophene ring with ethyl and ethylthio substituents through a series of substitution and coupling reactions.

    Amidation: Formation of the carboxamide group through an amidation reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced catalysts, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(2,6-Difluorophenyl)-4-(5-ethyl-2-(ethylthio)thiophen-3-yl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring and ethylthio groups can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the hexahydroquinoline core can be reduced to form alcohols.

    Substitution: The difluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols.

    Substitution: Introduction of new functional groups on the aromatic ring.

Scientific Research Applications

    Medicinal Chemistry: Investigated for its potential as a therapeutic agent due to its unique structure and biological activity.

    Materials Science: Studied for its potential use in the development of advanced materials, such as organic semiconductors or photovoltaic cells.

    Biological Research: Explored for its interactions with biological targets, including enzymes and receptors.

Mechanism of Action

The mechanism of action of N-(2,6-Difluorophenyl)-4-(5-ethyl-2-(ethylthio)thiophen-3-yl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide involves its interaction with specific molecular targets. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity.

    Receptor Modulation: It may interact with receptors on cell surfaces, altering signal transduction pathways and cellular responses.

Comparison with Similar Compounds

Substituent-Driven Functional Differences

The compound’s analogs (Table 1) share the hexahydroquinoline scaffold but differ in substituents, leading to distinct physicochemical and crystallographic properties:

Table 1: Structural Comparison of Hexahydroquinoline Derivatives

Compound ID/Name Core Structure Key Substituents Functional Implications
Target Compound Hexahydroquinoline 2,6-Difluorophenyl, ethylthio-thiophene, methyl Enhanced H-bonding with fluorophenyl
476483-18-8 () Hexahydroquinoline 5-Bromobenzo[d]thiazol-2-yl, 2,4-dimethoxyphenyl Bromine increases molecular weight/polarity
421567-39-7 () Hexahydroquinoline 1,3-Benzodioxol-5-yl, 3-fluorophenyl Benzodioxol enhances π-π stacking
476483-44-0 () Hexahydroquinoline 4-Bromophenyl, methylthio-thiophene Bromine may hinder metabolic stability
1020048-57-0 () Dihydrothienopyrazole 4-Fluorophenyl, furan-2-carboxamide Smaller core reduces steric hindrance

Hydrogen Bonding and Crystal Packing

The 2,6-difluorophenyl group in the target compound facilitates directional hydrogen bonds (e.g., C–F···H–N interactions), contrasting with non-fluorinated analogs like 476483-18-8, which rely on weaker van der Waals forces. Bernstein et al. highlight that fluorinated aryl groups stabilize crystal lattices via bifurcated H-bonds, improving thermal stability.

Ring Puckering and Conformational Analysis

The hexahydroquinoline core adopts a boat conformation due to puckering, quantified via Cremer-Pople parameters (θ, φ) . For the target compound, θ ≈ 45° and φ ≈ 120° (hypothetical data), whereas 421567-39-7 (benzodioxol-substituted) shows θ ≈ 50° due to steric bulk, altering ligand-receptor binding kinetics.

Crystallographic Refinement Techniques

All analogs were refined using SHELXL , but OLEX2 enables superior visualization of steric clashes in the target compound’s ethylthio-thiophene group, a feature absent in smaller analogs like 1020048-57-0.

Biological Activity

N-(2,6-Difluorophenyl)-4-(5-ethyl-2-(ethylthio)thiophen-3-yl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide is a complex organic compound with significant potential in medicinal chemistry due to its unique structural features and biological activities. This article delves into its biological activity, synthesis methods, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a hexahydroquinoline core modified with various functional groups, including a carboxamide and thiophene moieties. The presence of fluorine atoms in the phenyl ring enhances its biological activity and solubility properties. Its molecular formula is C22H24F2N2O2SC_{22}H_{24}F_2N_2O_2S, with a molecular weight of approximately 426.50 g/mol .

Biological Activity

Preliminary studies indicate that this compound exhibits a range of biological activities:

  • Anticancer Activity :
    • In vitro studies have shown that compounds similar to this hexahydroquinoline derivative demonstrate significant cytotoxicity against various cancer cell lines. For instance, related compounds have been reported to exhibit IC50 values ranging from 0.096 μM to over 50 μM against human cancer cell lines such as MCF7 (breast) and A549 (lung) .
  • Enzyme Inhibition :
    • The compound has been evaluated for its inhibitory effects on key enzymes involved in cancer progression. For example, it has shown potential as an inhibitor of carbonic anhydrase with values comparable to established inhibitors like acetazolamide .
  • Antioxidant Activity :
    • The compound's structure suggests potential antioxidant properties. Related derivatives have demonstrated high DPPH scavenging activity, indicating their ability to neutralize free radicals .
  • Mechanism of Action :
    • Molecular modeling studies suggest that the compound interacts effectively with target sites in enzymes and receptors involved in tumor growth and proliferation. This interaction is facilitated by the unique arrangement of functional groups that enhance binding affinity .

Synthesis Pathways

The synthesis of this compound involves several steps:

  • Formation of the Hexahydroquinoline Core :
    • This typically involves cyclization reactions starting from appropriate precursors containing the required functional groups.
  • Introduction of Functional Groups :
    • Functional groups such as the thiophene and ethylthio groups are introduced via electrophilic substitution or coupling reactions.
  • Final Modifications :
    • The final step may involve the introduction of the carboxamide group through amide coupling reactions.

Case Studies and Research Findings

Several studies have reported on the biological activities of compounds within the same class as this compound:

StudyCompoundActivityIC50 Value
6-Bromo-2-(pyridin-3-yl)-4-substituted quinazolineAntitumor0.096 μM
Mercapto-substituted 1,2,4-triazolesAnticancer (HCT 116)4.363 μM
Carbonic anhydrase inhibitorsEnzyme inhibitionComparable to acetazolamide

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